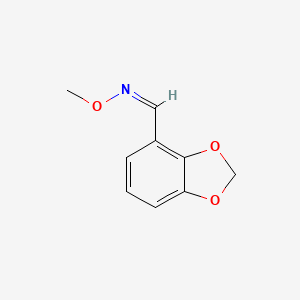

1,3-Benzodioxole-4-carbaldehyde O-methyloxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXVNULOVRABQM-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C2C(=CC=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C2C(=CC=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde O-methyloxime: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime, a molecule of interest within the realm of medicinal chemistry and drug discovery. Due to the limited direct literature on this specific derivative, this guide synthesizes information from established chemical principles, data on its precursor, 1,3-Benzodioxole-4-carbaldehyde, and the broader context of the bioactive 1,3-benzodioxole scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, characteristics, and potential utility of this compound.

The 1,3-Benzodioxole Core: A Privileged Scaffold in Bioactive Molecules

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a recurring structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a precursor to various pharmaceutical agents and is explored for its therapeutic potential, including anti-inflammatory and neuroprotective effects.[1] Its derivatives have been investigated for their applications as insecticide synergists, in fragrance formulations, and notably, in the development of novel therapeutics.[1][2] The 1,3-benzodioxole ring system is present in compounds with demonstrated anti-tumor, antimicrobial, and vasodilatory properties, establishing it as a "privileged scaffold" in medicinal chemistry.[3][4]

Synthesis of this compound

The synthesis of the title compound originates from its corresponding aldehyde, 1,3-Benzodioxole-4-carbaldehyde. The conversion to the O-methyloxime is a standard and high-yielding condensation reaction with methoxylamine hydrochloride.

Precursor: 1,3-Benzodioxole-4-carbaldehyde

Before detailing the synthesis of the target oxime, it is crucial to understand the properties of the starting material.

| Property | Value | Source |

| IUPAC Name | 1,3-benzodioxole-4-carbaldehyde | [5] |

| Synonyms | 2,3-(Methylenedioxy)benzaldehyde | [5] |

| CAS Number | 7797-83-3 | [5] |

| Molecular Formula | C₈H₆O₃ | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| Appearance | Liquid (at 20°C) | [6] |

| Melting Point | 32-36°C | [6] |

| Boiling Point | 76-80°C at 0.3 mmHg | [6] |

| Density | 1.312 g/cm³ | [6] |

Synthetic Protocol: O-Methyloximation of 1,3-Benzodioxole-4-carbaldehyde

The oximation of aldehydes and ketones is a robust and well-established reaction in organic synthesis.[7] The following protocol is a generalized yet reliable method for the preparation of this compound.

Reaction Scheme:

A representative synthesis of an O-methyloxime from an aldehyde.

Step-by-Step Methodology:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-Benzodioxole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or an aqueous medium.[8]

-

Addition of Methoxylamine Hydrochloride: To the stirred solution, add methoxylamine hydrochloride (1.1-1.5 equivalents). The use of a slight excess of the hydroxylamine salt ensures complete conversion of the aldehyde.

-

Base Addition: A mild base, such as sodium carbonate, sodium acetate, or pyridine (1.5-2.0 equivalents), is added portion-wise to the reaction mixture.[7] The base is crucial as it neutralizes the hydrochloride salt, liberating the free methoxylamine nucleophile to react with the carbonyl carbon of the aldehyde.

-

Reaction Monitoring: The reaction is typically stirred at room temperature.[8] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. These reactions are often complete within a few hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉NO₃ | Addition of a CH₃NO group to the aldehyde. |

| Molecular Weight | 179.17 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow crystalline solid | Most oximes are crystalline solids.[9] |

| Solubility | Low solubility in water, soluble in polar organic solvents | A common property of oximes.[10] |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), OCH₂O protons (δ ~6.0 ppm), oxime proton (CH=N, δ ~8.1 ppm), O-methyl protons (δ ~3.9 ppm) | Based on similar aromatic O-methyl oximes. |

| ¹³C NMR | Aromatic carbons, OCH₂O carbon (~101 ppm), C=N carbon (~148-150 ppm), O-methyl carbon (~61 ppm) | Based on known shifts for similar structures. |

| IR Spectroscopy | C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹) | Characteristic absorption peaks for oximes.[10] |

Potential Applications in Drug Discovery and Development

The 1,3-benzodioxole scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been shown to possess a wide range of biological activities, making this compound a compound of interest for further investigation.

The central role of the 1,3-benzodioxole scaffold in bioactive compounds.

-

Anti-cancer Research: Numerous 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against various human tumor cell lines.[4][11] For instance, derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency.[3] The introduction of an O-methyloxime moiety could modulate the pharmacokinetic and pharmacodynamic properties of the benzodioxole core, potentially leading to novel anti-cancer agents.

-

Neurological Disorders: The 1,3-benzodioxole structure is found in stiripentol, an antiepileptic drug.[3] This highlights the potential for other derivatives to interact with targets in the central nervous system.

-

Antimicrobial and Other Activities: The 1,3-benzodioxole moiety has been incorporated into molecules with antimicrobial and schistosomicidal activities.[12] The oxime functional group itself is present in various bioactive compounds and can influence properties like cell permeability and metabolic stability.[13]

Safety and Handling

As there is no specific safety data for this compound, it is prudent to handle this compound with the same precautions as its precursor, 1,3-Benzodioxole-4-carbaldehyde.

-

Hazard Classification: The precursor aldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.[14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Conclusion

This compound is a readily synthesizable derivative of the biologically significant 1,3-benzodioxole scaffold. While direct experimental data on this compound is scarce, its synthesis can be reliably achieved through standard chemical transformations. Based on the well-documented bioactivities of related benzodioxole-containing molecules, this O-methyloxime derivative represents a promising candidate for further investigation in medicinal chemistry, particularly in the search for new anti-cancer and neuroactive agents. Researchers are advised to follow stringent safety protocols based on the known hazards of the starting materials.

References

-

The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1,3-Benzodioxole-4-carboxaldehyde. PubChem. Available at: [Link]

-

Shi, X., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Available at: [Link]

-

Oximes: Structure, Formula, Preparation & Uses in Chemistry. Vedantu. Available at: [Link]

-

Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. Available at: [Link]

- Micale, N., Zappalà, M., & Grasso, S. (2002).

- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN.

- Cossy, J. (2006). Product Class 15: Oximes. Science of Synthesis, 27, 461-512.

-

Oximes. BYJU'S. Available at: [Link]

- An Efficient Procedure for Synthesis of Oximes by Grinding. (2006). Oriental Journal of Chemistry, 22(3), 617-620.

- Supporting Information - (E)-benzaldehyde O-benzyl oxime (1bh). The Royal Society of Chemistry.

- SAFETY DATA SHEET - 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.

- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Advanced Scientific Research, 15(4), 1-6.

-

Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Testbook. Available at: [Link]

- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). Molecules, 28(23), 7869.

- SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 232-234.

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.

- New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. (2021). Experimental Parasitology, 228, 108139.

- 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014). Arkivoc, 2014(6), 209-221.

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1195.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7797-83-3 1,3-Benzodioxole-4-carbaldehyde AKSci J96819 [aksci.com]

- 7. asianpubs.org [asianpubs.org]

- 8. yccskarad.com [yccskarad.com]

- 9. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 10. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime

Derivative of CAS 7797-83-3

Executive Summary & Chemical Identity

This technical guide details the synthesis pathway for the O-methyloxime derivative of 1,3-Benzodioxole-4-carboxaldehyde (CAS 7797-83-3).

While often overshadowed by its isomer Piperonal (3,4-methylenedioxybenzaldehyde), the 4-isomer (CAS 7797-83-3) represents a critical scaffold in medicinal chemistry, particularly in the development of ortho-substituted benzodioxole pharmaceuticals and agrochemical synergists. The conversion of the aldehyde functionality to an O-methyloxime ether (

Chemical Entity Profile

| Property | Precursor (Aldehyde) | Target Derivative (O-Methyloxime) |

| Systematic Name | 1,3-Benzodioxole-4-carbaldehyde | 1,3-Benzodioxole-4-carbaldehyde O-methyloxime |

| CAS Number | 7797-83-3 | Not widely listed (Research Intermediate) |

| Molecular Formula | ||

| Molecular Weight | 150.13 g/mol | 179.17 g/mol |

| Key Functionality | Aromatic Aldehyde (Ortho-substituted) | O-Alkyl Oxime Ether |

Retrosynthetic Analysis & Mechanistic Pathway

The Challenge of Ortho-Substitution

The synthesis of the O-methyloxime from CAS 7797-83-3 presents a specific challenge compared to standard benzaldehydes: Steric Hindrance . The aldehyde group at the C4 position is adjacent to the oxygen of the dioxole ring. This "ortho-effect" creates steric crowding that can retard the nucleophilic attack of the methoxyamine. Furthermore, the electron-donating nature (+M effect) of the dioxole oxygen reduces the electrophilicity of the carbonyl carbon.

Strategic Solution: The protocol utilizes Methoxyamine Hydrochloride in the presence of a weak base (Pyridine or Sodium Acetate) in a polar protic solvent (Ethanol). The acidic conditions provided by the hydrochloride salt initially activate the carbonyl, while the base buffers the solution to allow the nucleophilic amine to exist in its reactive free-base form.

Reaction Mechanism

The transformation proceeds via a Nucleophilic Addition-Elimination pathway.

-

Nucleophilic Attack: The lone pair of the nitrogen in methoxyamine (

) attacks the electrophilic carbonyl carbon of the aldehyde. -

Tetrahedral Intermediate: A zwitterionic alkoxide intermediate forms, which is rapidly protonated to a hemiaminal (carbinolamine).

-

Dehydration: Under the reaction conditions (often slightly acidic or thermal), the hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Figure 1: Mechanistic pathway for the conversion of CAS 7797-83-3 to its O-methyloxime derivative.

Experimental Protocol

This protocol is designed for high purity and yield, accounting for the specific solubility and reactivity profile of benzodioxole derivatives.

Materials & Reagents[3]

-

Precursor: 1,3-Benzodioxole-4-carbaldehyde (CAS 7797-83-3) [>97% purity].

-

Reagent: Methoxyamine Hydrochloride (

) [1.2 - 1.5 equivalents]. -

Base: Pyridine (anhydrous) OR Sodium Acetate (

). -

Solvent: Ethanol (Absolute) or Methanol.

-

Workup: Dichloromethane (DCM), Hydrochloric acid (1M), Brine, Sodium Sulfate.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

-

Dissolve 1.50 g (10 mmol) of 1,3-Benzodioxole-4-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Add 1.25 g (15 mmol) of Methoxyamine Hydrochloride (1.5 eq) to the solution.

-

Base Addition:

-

Method A (Pyridine): Add 1.2 mL (15 mmol) of Pyridine dropwise. This is preferred for difficult substrates as pyridine acts as both solvent and catalyst.

-

Method B (NaOAc): Add 1.23 g (15 mmol) of Sodium Acetate trihydrate. Preferred for "greener" synthesis.

-

Step 2: Reflux & Monitoring

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (78°C) under a nitrogen atmosphere.

-

Time: Stir for 2–4 hours .

-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the oxime spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (ethanol) under reduced pressure (Rotavap).

-

Resuspend the residue in 30 mL Dichloromethane (DCM) and 20 mL Water .

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL DCM.

-

Wash: Wash the combined organic layers with:

-

10 mL 1M HCl (to remove excess pyridine/methoxyamine).

-

10 mL Saturated Brine .

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification

-

The crude product is usually a pale yellow oil or low-melting solid.

-

Purification: If necessary, purify via Flash Column Chromatography using a gradient of Hexane

5% EtOAc/Hexane . -

Note: The product will likely exist as a mixture of E (anti) and Z (syn) isomers, with the E-isomer predominating due to steric repulsion between the methoxy group and the benzodioxole ring.

Figure 2: Operational workflow for the synthesis of this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized derivative must be validated using the following parameters.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

3.9–4.0 ppm (s, 3H): Characteristic singlet for the

-

6.0 ppm (s, 2H): Methylenedioxy protons (

-

8.0–8.5 ppm (s, 1H): The azomethine proton (

-

Aromatic Region: Multiplets corresponding to the 1,2,3-trisubstituted benzene ring pattern.

-

3.9–4.0 ppm (s, 3H): Characteristic singlet for the

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 179 m/z. -

Fragmentation Pattern:

-

Loss of

(M-31). -

Retention of the stable benzodioxole cation.

-

Stability & Storage

-

Stability: O-methyloximes are significantly more stable to hydrolysis than their parent imines. They are generally stable at room temperature.

-

Storage: Store in amber vials at 4°C to prevent light-induced

isomerization.

Applications & Context

This specific derivative serves as a versatile building block in:

-

Agrochemicals: Benzodioxole oxime ethers are known synergists for pyrethroid insecticides, inhibiting metabolic degradation in insects.

-

Medicinal Chemistry: The 1,3-benzodioxole moiety is a "privileged structure" found in drugs like Stiripentol and Tadalafil . The O-methyloxime variant allows researchers to probe the hydrogen-bond acceptor properties of the side chain without the metabolic instability of an aldehyde.

References

-

Chemical Identity of CAS 7797-83-3

- General Synthesis of Oxime Ethers: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Oximes and O-Alkyl Oximes". Context: Standard protocols for aldehyde-to-oxime conversion using pyridine/ethanol.

- Bioactivity of Benzodioxole Derivatives: Source: "1,3-Benzodioxole: A Privileged Scaffold in Medicinal Chemistry". ChemicalBook/Review.

- Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

An In-depth Technical Guide to the Core Differences Between 1,3-Benzodioxole-4-carbaldehyde and Piperonal Oxime Derivatives

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, serving as the foundation for a multitude of derivatives with diverse applications.[1] This guide provides a detailed comparative analysis of derivatives originating from two closely related, yet functionally distinct, starting materials: 1,3-benzodioxole-4-carbaldehyde and piperonal oxime . While both molecules share the same core heterocyclic system, the isomeric position of the functional group and, more critically, the transformation of an aldehyde to an oxime, creates divergent pathways for synthetic elaboration. This document will elucidate these differences from a structural, reactive, and application-oriented perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and design novel derivatives.

Chapter 1: The Parent Scaffolds: A Tale of Two Isomers

The journey into the derivatives begins with a fundamental understanding of the parent aldehydes. 1,3-Benzodioxole-4-carbaldehyde and its more common isomer, piperonal (1,3-benzodioxole-5-carbaldehyde), are aromatic aldehydes that differ only in the substitution pattern on the benzene ring.[2]

-

1,3-Benzodioxole-4-carbaldehyde (ortho-isomer): The formyl group (-CHO) is positioned at the 4-position, ortho to one of the ring's oxygen atoms.

-

Piperonal (1,3-Benzodioxole-5-carbaldehyde) (meta/para-isomer): The formyl group is at the 5-position, meta to one oxygen and para to the other.[3] This is the precursor to piperonal oxime.

This positional isomerism is not trivial. The proximity of the aldehyde in the 4-position isomer to the dioxole ring oxygen can introduce distinct electronic and steric effects compared to the 5-position isomer, potentially influencing reaction kinetics and the stability of intermediates.

Caption: Isomeric structures of the parent aldehydes.

Table 1: Physicochemical Properties of Parent Aldehydes

| Property | 1,3-Benzodioxole-4-carbaldehyde | Piperonal (1,3-Benzodioxole-5-carbaldehyde) |

| CAS Number | 7797-83-3[2] | 120-57-0[3] |

| Molecular Formula | C₈H₆O₃[2] | C₈H₆O₃[3] |

| Molar Mass | 150.13 g/mol [2] | 150.13 g/mol [3] |

| Appearance | Liquid or low-melting solid[4] | Colorless crystalline solid[3][5] |

| Melting Point | 32-36 °C[4] | 37 °C[3] |

| Boiling Point | 76-80 °C at 0.3 mmHg[4] | 263 °C[3] |

| Solubility | Soluble in organic solvents | Slightly soluble in water; very soluble in alcohol and ether[5] |

Chapter 2: The Functional Group Divide: Aldehyde vs. Oxime

The core difference between the two families of derivatives lies in the reactivity of their primary functional group: the aldehyde versus the oxime.

Chemistry of the Aromatic Aldehyde

The aldehyde group is a versatile electrophilic center.[6] Derivatives of 1,3-benzodioxole-4-carbaldehyde are primarily synthesized through reactions targeting this group:

-

Oxidation: Easily oxidized to the corresponding carboxylic acid (1,3-benzodioxole-4-carboxylic acid).

-

Reduction: Reduced to the primary alcohol (1,3-benzodioxole-4-methanol).[3]

-

Condensation Reactions: Undergoes reactions like Knoevenagel, aldol, and Wittig reactions to form carbon-carbon double bonds, leading to chalcones and other α,β-unsaturated systems.[7]

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Imine Formation: Condenses with primary amines to form Schiff bases or imines.

From Aldehyde to Oxime: A Critical Transformation

An oxime is formed by the condensation of an aldehyde or ketone with hydroxylamine (NH₂OH).[8][9] Specifically, piperonal reacts with hydroxylamine to yield piperonal oxime. This reaction converts the planar carbonyl group into a C=N-OH functionality, which introduces new stereochemical possibilities (syn/anti isomerism) and fundamentally alters the molecule's reactivity.[8]

Caption: Synthesis of Piperonal Oxime.

Chemistry of the Oxime

The oxime functional group in piperonal oxime opens up a completely different set of synthetic possibilities compared to the parent aldehyde.[10]

-

Reduction: The C=N bond can be reduced to form primary amines (piperonylamine). This is a common route to valuable amine intermediates.[8]

-

Beckmann Rearrangement: A hallmark reaction of oximes, where acid catalysis induces a rearrangement to form an amide (in this case, piperonylformamide).[11][12] This reaction is a powerful tool for converting a C=N bond into a C-N bond within the carbon skeleton.

-

Dehydration to Nitriles: Aldoximes can be dehydrated under certain conditions to yield nitriles (piperonylonitrile).[13][14][15] This provides a direct route from an aldehyde to a nitrile via the oxime intermediate.

-

O-Alkylation/Acylation: The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, which themselves have shown significant biological activity.[16][17]

Chapter 3: A Comparative Analysis of Derivative Classes

The divergent reactivity of the aldehyde and oxime functional groups leads to distinct classes of derivatives with different structural motifs and potential applications.

Caption: Divergent synthetic pathways from the two starting materials.

Chapter 4: Spectroscopic and Analytical Differentiation

Distinguishing between these derivative classes is straightforward using standard analytical techniques. The key is to identify the spectral signatures of the core functional groups.

Table 2: Key Spectroscopic Signatures for Derivative Identification

| Functional Group | Technique | Key Signal / Signature | Approximate Range |

| Aldehyde (-CHO) | IR Spectroscopy | Strong C=O stretch | 1680-1715 cm⁻¹ |

| ¹H NMR | Aldehyde proton (s, 1H) | δ 9.5-10.5 ppm | |

| ¹³C NMR | Carbonyl carbon | δ 190-200 ppm[18] | |

| Oxime (C=N-OH) | IR Spectroscopy | O-H stretch (broad), C=N stretch, N-O stretch | 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), 945 cm⁻¹ (N-O)[9] |

| ¹H NMR | Oxime proton (s, 1H), CH =NOH proton (s, 1H) | δ 8.0-11.5 ppm (OH), δ 7.5-8.5 ppm (CH) | |

| ¹³C NMR | C=N carbon | δ 140-160 ppm | |

| Nitrile (-C≡N) | IR Spectroscopy | C≡N stretch (sharp, medium intensity) | 2220-2260 cm⁻¹ |

| Amide (-CONH-) | IR Spectroscopy | N-H stretch, C=O stretch (Amide I band) | 3100-3500 cm⁻¹ (N-H), 1630-1690 cm⁻¹ (C=O) |

Note: Exact peak positions can vary based on the specific molecular structure and solvent.

For example, the ¹H NMR spectrum of piperonal clearly shows a singlet for the aldehyde proton around 9.8 ppm and a singlet for the methylenedioxy protons around 6.0 ppm.[18][19] Its aromatic protons typically appear between 6.9 and 7.4 ppm.[19] In contrast, the spectrum for piperonal oxime would lack the aldehyde proton peak but would show new peaks for the CH =N proton and the OH proton.[20]

Chapter 5: Applications in Drug Development and Research

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds.[21] The different classes of derivatives accessible from the aldehyde versus the oxime lend themselves to distinct therapeutic areas.

-

Derivatives from Aldehydes (e.g., Chalcones, Schiff Bases): The α,β-unsaturated ketones (chalcones) and imines derived from 1,3-benzodioxole aldehydes often exhibit anti-tumor, anti-inflammatory, and antioxidant properties.[22] The planarity and conjugated system of these molecules facilitate intercalation with biological macromolecules. Recently, 1,3-benzodioxole derivatives have been conjugated with arsenicals to create anti-tumor agents with improved pharmacokinetic profiles.[23]

-

Derivatives from Oximes (e.g., Amines, Amides, Nitriles):

-

Amines: The primary amines produced from oxime reduction are critical building blocks for a vast range of pharmaceuticals. They can be further elaborated to target CNS disorders, cardiovascular diseases, and more.

-

Amides: The Beckmann rearrangement provides access to amides, a functional group central to countless drug molecules, offering metabolic stability and hydrogen bonding capabilities.

-

Oxime Ethers/Esters: These derivatives have gained attention as potent pesticide candidates and may have other agrochemical or pharmaceutical applications.[17]

-

Chapter 6: Experimental Protocols

To provide a practical context, this section details representative, self-validating experimental procedures.

Protocol 1: Synthesis of Piperonal Oxime from Piperonal

Causality: This protocol describes the acid-catalyzed condensation of an aldehyde with hydroxylamine. The weakly acidic medium protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the nitrogen of hydroxylamine. Subsequent dehydration yields the stable oxime.[9][24]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve piperonal (10.0 g, 66.6 mmol) in 50 mL of ethanol.

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.8 g, 83.4 mmol) and sodium carbonate (anhydrous, 9.0 g, 84.9 mmol) in 25 mL of water.[25]

-

Reaction: Add the aqueous solution to the ethanolic solution of piperonal with stirring. Equip the flask with a reflux condenser.

-

Heating: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Workup: After the reaction is complete (disappearance of the piperonal spot on TLC), cool the mixture to room temperature and then in an ice bath.

-

Precipitation & Filtration: Slowly add 100 mL of cold water to the reaction mixture to precipitate the product. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification (Self-Validation): Wash the crude product with cold water (3 x 20 mL). Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure piperonal oxime as white crystals.

-

Characterization (Self-Validation): Dry the purified product under vacuum. Determine the melting point and record its IR and NMR spectra to confirm its identity and purity against reference data.[20]

Protocol 2: Dehydration of Piperonal Oxime to Piperonylonitrile

Causality: This protocol utilizes a high-boiling polar aprotic solvent (DMF) and heat to facilitate the elimination of water from the aldoxime, forming the corresponding nitrile.[13][14] This is an E1cB-like or E2 elimination process.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperonal oxime (5.0 g, 30.3 mmol) in 20 mL of N,N-dimethylformamide (DMF).

-

Heating: Heat the solution to reflux (approx. 155-160 °C) in a sand or oil bath.[13]

-

Reaction Monitoring: Maintain reflux for 10-20 minutes. Monitor the reaction by TLC until the starting oxime is consumed.[13]

-

Cooling & Precipitation: Cool the reaction mixture in an ice bath. Slowly add cold water dropwise with vigorous stirring until the product precipitates.

-

Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash thoroughly with water to remove residual DMF.

-

Purification (Self-Validation): Recrystallize the crude piperonylonitrile from ethanol to yield the pure product.

-

Characterization (Self-Validation): Dry the product, determine its melting point, and confirm its structure by IR spectroscopy (observing the characteristic C≡N stretch around 2230 cm⁻¹) and NMR spectroscopy.

Caption: Workflow for the synthesis of Piperonylonitrile.

Chapter 7: Conclusion

The distinction between derivatives of 1,3-benzodioxole-4-carbaldehyde and piperonal oxime is a clear illustration of how a single functional group transformation can dramatically expand the synthetic and application horizons of a core scaffold. While the aldehyde derivatives provide access to important classes of compounds like chalcones and Schiff bases, the conversion to an oxime unlocks entirely different molecular architectures, including amines, amides, and nitriles, via powerful named reactions like the Beckmann rearrangement. For researchers in drug discovery, understanding these divergent pathways is essential for rationally designing new chemical entities based on the privileged 1,3-benzodioxole core.

References

- Vertex AI Search. Piperonal Properties, Reactions and Applications - Safrole.

- Canadian Science Publishing. The photochemical Beckmann rearrangement.

-

Wikipedia. Piperonal. Available from: [Link]

-

ResearchGate. Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. Available from: [Link]

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

Ataman Kimya. PIPERONAL. Available from: [Link]

-

Symb ChemTech. Piperonal [120-57-0]. Available from: [Link]

-

ACS Publications. An Alternative One-Step Procedure for the Conversion of Piperonal to Piperonylonitrile. Journal of Chemical Education. Available from: [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Oxime; aldoxime; ketoxime. Available from: [Link]

-

ACS Publications. An Alternative One-Step Procedure for the Conversion of Piperonal to Piperonylonitrile. Available from: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

MDPI. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available from: [Link]

-

Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8438, Piperonal. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82264, 1,3-Benzodioxole-4-carboxaldehyde. Available from: [Link]

-

Wikipedia. Oxime. Available from: [Link]

-

BYJU'S. Oximes. Available from: [Link]

-

Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available from: [Link]

-

Taylor & Francis Online. Oximes – Knowledge and References. Available from: [Link]

-

ResearchGate. NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis. Available from: [Link]

-

Chemistry Steps. Beckmann Rearrangement. Available from: [Link]

-

SpectraBase. Piperonal, oxime - Optional[FTIR] - Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

National Center for Biotechnology Information. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]

-

Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. PIPERONAL. Available from: [Link]

-

National Center for Biotechnology Information. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

-

PubMed. Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates and their mode of action against Tetranychus cinnabarinus Boisduval. Available from: [Link]

-

Royal Society of Chemistry. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. Available from: [Link]

-

MDPI. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. Available from: [Link]

-

Cheméo. Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

SpectraBase. Piperonal - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Stenutz. 1,3-benzodioxole-4-carbaldehyde. Available from: [Link]

-

Preprints.org. Green Approach for Synthesis of Oximes by Using Natural Acids. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperonal - Wikipedia [en.wikipedia.org]

- 4. 7797-83-3 1,3-Benzodioxole-4-carbaldehyde AKSci J96819 [aksci.com]

- 5. Piperonal [120-57-0] - Symb ChemTech [symbchem.com]

- 6. 120-57-0 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Illustrated Glossary of Organic Chemistry - Oxime; aldoxime; ketoxime [chem.ucla.edu]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Beckmann Rearrangement [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates and their mode of action against Tetranychus cinnabarinus Boisduval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: PIPERONAL [orgspectroscopyint.blogspot.com]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. testbook.com [testbook.com]

- 25. asianpubs.org [asianpubs.org]

Literature review on 4-substituted benzodioxole oxime ethers

An In-depth Technical Guide to 4-Substituted Benzodioxole Oxime Ethers: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of innovation. The 1,3-benzodioxole ring and the oxime ether functional group represent two such scaffolds, each with a rich history of biological significance. This guide provides a comprehensive exploration of their convergence in the form of 4-substituted benzodioxole oxime ethers, a class of compounds demonstrating remarkable versatility and therapeutic promise.

The Benzodioxole Core: A Gift from Nature

The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered dioxole ring, is a prominent feature in numerous natural products, most notably safrole, the primary constituent of sassafras oil.[1] Its prevalence in biologically active molecules has earned it the status of a "privileged scaffold." This structure is not merely a passive framework; its electron-rich nature and rigid conformation can significantly influence a molecule's interaction with biological targets.[2] In synthetic chemistry, benzodioxole derivatives serve as crucial precursors for a wide array of pharmaceuticals, including the antidepressant paroxetine and the erectile dysfunction drug tadalafil.[3] Their derivatives have been investigated for a multitude of therapeutic properties, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[4]

The Oxime Ether Moiety: A Nexus of Reactivity and Stability

The oxime ether functional group (>C=N-O-R) is another pharmacologically significant entity, found in approved drugs like the antidepressant fluvoxamine and the antifungal oxiconazole.[5][6][7] This group offers a unique combination of chemical stability and synthetic versatility.[8][9] The presence of the C=N double bond introduces the possibility of geometric isomerism, while the ether linkage provides a key point for structural modification, allowing chemists to fine-tune properties such as lipophilicity, metabolic stability, and target-binding affinity.[5][7] The diverse biological activities associated with oxime ethers—spanning antimicrobial, anticancer, anti-inflammatory, and insecticidal properties—underscore their importance in drug design.[5][10][11]

The Rationale for Convergence

The fusion of the 4-substituted benzodioxole core with an oxime ether side chain creates a molecular architecture ripe for exploration. The substitution at the 4-position of the benzodioxole ring allows for the precise modulation of steric and electronic properties, directly influencing the molecule's interaction with its biological target. This, combined with the tunable nature of the oxime ether's R-group, opens up a vast chemical space for generating novel compounds with tailored biological activities.

Part 2: Synthetic Pathways and Methodologies

The synthesis of 4-substituted benzodioxole oxime ethers is a multi-step process that hinges on the reliable formation of both the core heterocyclic system and the oxime ether linkage. The causality behind each step is critical for maximizing yield and purity.

Foundational Synthesis: From Oxime to Oxime Ether

The conversion of a carbonyl compound to an oxime ether is a two-step sequence.

-

Oxime Formation: The initial step involves the condensation of a ketone or aldehyde with hydroxylamine.[9] This reaction is typically catalyzed by a mild base.

-

O-Alkylation/Arylation: The subsequent etherification of the oxime is the crucial step. This is most commonly achieved via nucleophilic substitution, where the oxime anion attacks an alkyl or aryl halide. The choice of base and solvent is paramount to prevent side reactions, such as the formation of nitrones.[12] Common systems include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethylformamide (DMF).[13] An alternative approach utilizes silver oxide, which can act as both a base and a catalyst, often leading to excellent yields without nitrone byproducts.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. BJOC - Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1,2]thiazepine ring system [beilstein-journals.org]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Biologically Active Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxime ethers as versatile precursors in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. US6924263B2 - Oxime methyl ethers - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: High-Yield Synthesis of 1,3-Benzodioxole-4-Carbaldehyde O-Methyloxime

Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of 1,3-benzodioxole-4-carbaldehyde O-methyloxime (also known as 2,3-methylenedioxybenzaldehyde O-methyloxime). This transformation is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates, particularly those requiring the stable "masked" aldehyde functionality or specific geometric isomers for biological activity.

The protocol utilizes a buffered ethanolic system (Sodium Acetate/Ethanol) rather than the traditional pyridine solvent method. This modification improves the green chemistry profile, simplifies workup by eliminating amine removal steps, and consistently delivers yields >90% with high isomeric purity.

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic addition-elimination pathway.

-

Activation: The carbonyl oxygen of the aldehyde is activated (protonated or hydrogen-bonded) by the weak acid present in the buffer system.

-

Addition: The nucleophilic nitrogen of the methoxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine (hemiaminal) intermediate.

-

Elimination: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Isomerism (E/Z Selectivity)

Oxime ethers exist as E (trans) and Z (cis) geometric isomers.

-

Thermodynamics: The E-isomer is generally more thermodynamically stable due to minimized steric hindrance between the methoxy group and the aromatic ring.

-

Control: Using ethanol at reflux promotes thermodynamic equilibration, favoring the E-isomer. The 4-position of the benzodioxole ring imposes specific steric constraints due to the adjacent oxygen of the dioxole ring, further influencing this ratio.

Pathway Visualization

The following diagram illustrates the reaction pathway and critical control points.

Caption: Mechanistic pathway from aldehyde to oxime ether, highlighting the dehydration step and isomerization potential.

Materials & Equipment

Reagents

| Reagent | CAS Number | Purity | Role |

| 1,3-Benzodioxole-4-carbaldehyde | 7797-83-3 | >97% | Starting Material |

| Methoxylamine Hydrochloride | 593-56-6 | >98% | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | ACS Grade | HCl Scavenger / Buffer |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |

| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction Solvent |

Equipment

-

100 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with nitrogen inlet.

-

Oil bath or heating mantle with temperature controller.[1]

-

Rotary evaporator.[2]

-

Silica gel TLC plates (F254).

Experimental Protocol

Preparation and Setup

-

Stoichiometry Calculation:

-

Aldehyde: 1.0 equivalent (e.g., 1.50 g, 10.0 mmol).

-

Methoxylamine HCl: 1.5 equivalents (e.g., 1.25 g, 15.0 mmol).

-

Sodium Acetate: 2.0 equivalents (e.g., 1.64 g, 20.0 mmol).

-

Solvent Volume: ~10 mL per gram of aldehyde (0.1 M concentration).

-

Reaction Execution

-

Dissolution: In the 100 mL RBF, dissolve 1,3-benzodioxole-4-carbaldehyde (1.50 g) in Ethanol (15 mL). The solution should be clear and slightly yellow.

-

Reagent Addition: Add Methoxylamine Hydrochloride (1.25 g) and Sodium Acetate (1.64 g) to the stirring solution.

-

Note: The order of addition prevents transient high acidity which could degrade the acetal linkage of the benzodioxole ring.

-

-

Reaction: Attach the reflux condenser. Heat the mixture to reflux (80 °C) for 2–3 hours .

-

Monitoring: Check progress by TLC (Eluent: 20% EtOAc in Hexanes).

-

Target: Disappearance of aldehyde spot (R_f ~0.6) and appearance of product spot (R_f ~0.7-0.8).

-

Workup and Isolation

-

Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a white/off-white semi-solid residue.

-

Partitioning: Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Rationale: Water dissolves the inorganic salts (NaCl, excess NaOAc, unreacted MeONH2), while the organic product partitions into EtOAc.

-

-

Washing: Wash the combined organic layers with:

-

10% Citric Acid or 1M HCl (1 x 15 mL) – Removes traces of unreacted amine.

-

Saturated NaHCO3 (1 x 15 mL) – Neutralizes acid traces.

-

Brine (1 x 15 mL) – Dries the organic layer.

-

-

Drying: Dry over anhydrous MgSO4 or Na2SO4 , filter, and concentrate in vacuo.

Purification

-

Crude Yield: Typically >95% as a pale yellow oil or low-melting solid.

-

Final Purification: If high purity (>99%) is required for biological assays, purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).[3]

-

Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.

-

Note: The E and Z isomers may separate on silica; collect both if total oxime is desired, or separate if studying isomer-specific activity.

-

Workflow Visualization

Caption: Step-by-step experimental workflow from reaction setup to product isolation.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was executed correctly, compare your results against these standard physical data points.

Expected NMR Data (CDCl3, 400 MHz)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| -CH=N- (Methine) | 8.35 - 8.50 | Singlet | 1H | Diagnostic peak. Shifted upfield from aldehyde (~10.0 ppm). |

| Aromatic (Ar-H) | 6.80 - 7.50 | Multiplet | 3H | Pattern depends on 1,2,3-substitution. |

| -O-CH2-O- (Dioxole) | 6.00 - 6.15 | Singlet | 2H | Characteristic methylene dioxy peak. |

| =N-O-CH3 (Methoxy) | 3.95 - 4.05 | Singlet | 3H | Diagnostic O-methyl peak. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during extraction. | Check aqueous layer pH (should be neutral/basic). Re-extract aqueous layer with EtOAc. |

| Aldehyde persists | Old reagents or insufficient heat. | Add 0.5 eq more MeONH2·HCl. Ensure vigorous reflux. |

| Multiple Spots on TLC | E/Z Isomerism.[4] | This is normal. If single isomer is required, separate via column chromatography or recrystallization (if solid). |

| Dark/Black Reaction | Decomposition of benzodioxole ring. | Acid concentration too high. Ensure NaOAc was added before or with the amine HCl salt. |

References

-

PubChem. 1,3-Benzodioxole-4-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General procedures for Oxime Ether synthesis. Org.[5][4][6] Synth. Coll. Vol. 6, p. 199. Available at: [Link]

-

Royal Society of Chemistry. Mechanochemical route for aldehyde-oxime conversions. Chem. Commun., 2012. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]

- 3. Direct Oxidation of Aldehydes to Methyl Esters with Urea Hydrogen Peroxide and p-Toluenesulfonyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. oiccpress.com [oiccpress.com]

- 6. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]

Application Notes & Protocols: Synthesis of Methoximes from Benzodioxole Aldehydes

Introduction: The Strategic Importance of Methoxime Synthesis

The reaction between methoxyamine hydrochloride and aldehydes to form methoximes is a cornerstone transformation in modern organic and medicinal chemistry.[1][2] Methoximes (or O-methyl oximes) are critical structural motifs found in numerous active pharmaceutical ingredients (APIs) and agrochemicals, valued for their metabolic stability and ability to modulate biological activity.[2][3][4] This reaction is a specific instance of the broader class of oxime formations, which involve the condensation of a carbonyl compound with a hydroxylamine derivative.[5][6]

Benzodioxole aldehydes, such as piperonal (3,4-methylenedioxybenzaldehyde), are particularly important substrates. The benzodioxole moiety is a key pharmacophore present in many biologically active molecules. The conversion of these aldehydes into their corresponding methoximes provides a versatile handle for further synthetic elaboration and is a key step in the development of novel therapeutic agents. This guide provides a detailed examination of the underlying mechanism, critical reaction parameters, and field-tested protocols for this essential transformation.

Pillar 1: Understanding the Reaction Mechanism

The formation of a methoxime from an aldehyde and methoxyamine hydrochloride proceeds via a nucleophilic addition-elimination pathway, analogous to imine formation.[5] The reaction is critically dependent on pH, as it requires both a sufficiently nucleophilic amine and acid-catalyzed dehydration of the intermediate.[7]

The Stepwise Mechanism:

-

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of the benzodioxole aldehyde. This step is reversible and forms a tetrahedral intermediate known as a hemiaminal.[7]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by the solvent or other species in the reaction medium.

-

Acid-Catalyzed Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. This converts the hydroxyl into a good leaving group (water).[7]

-

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated methoxime.

-

Deprotonation: The final step is the deprotonation of the nitrogen atom, yielding the neutral methoxime product and regenerating the acid catalyst.

The Critical Role of pH: The reaction rate is highly pH-dependent.

-

At High pH (Basic): There is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate (Step 3), slowing the overall reaction.

-

At Low pH (Strongly Acidic): The methoxyamine nucleophile becomes protonated (CH₃ONH₃⁺), rendering it non-nucleophilic and unable to initiate the attack on the carbonyl carbon.[7]

-

Optimal pH: Consequently, the reaction is fastest in a weakly acidic medium, typically around pH 4.5, which strikes a balance between ensuring sufficient concentration of the free nucleophile and enabling acid-catalyzed dehydration.[7][8]

Caption: The acid-catalyzed mechanism for methoxime formation.

Pillar 2: Optimizing Reaction Conditions

Successful and efficient synthesis depends on the careful control of several key parameters. The choices made will impact reaction rate, yield, and purity.

| Parameter | Recommendation | Rationale & Expert Insights |

| pH | Weakly Acidic (pH 4-5) for uncatalyzed reactions. Neutral (pH 7.0-7.4) with a nucleophilic catalyst. | As established, this pH range provides the optimal balance between nucleophile availability and catalyzed dehydration.[7] For sensitive substrates, such as biomolecules, catalysis at neutral pH is essential. |

| Solvent | Ethanol, Methanol, Water, or Biphasic Systems. | Alcohols are excellent solvents for both the aldehyde and methoxyamine hydrochloride. Aqueous media are often used in "green" chemistry protocols and for biological applications.[9][10] |

| Temperature | Room Temperature to Reflux (50-80°C). | Most reactions proceed efficiently at room temperature over several hours. Gentle heating can significantly reduce reaction times.[3] Solvent-free grinding methods may generate localized heat.[11][12] |

| Base/Acid Scavenger | Pyridine, Sodium Acetate, Na₂CO₃, or NaHCO₃. | Methoxyamine is supplied as a hydrochloride salt. A base is required to liberate the free methoxyamine nucleophile and neutralize the HCl formed during the reaction. Pyridine is a classic choice, acting as both a base and a solvent.[13][14] |

| Catalyst | Optional but recommended for neutral pH. Aniline derivatives (e.g., p-phenylenediamine), Lewis acids (e.g., MnCl₂, TiO₂). | Nucleophilic catalysts like aniline accelerate the reaction by forming a more reactive intermediate Schiff base.[7][15] Lewis acids can activate the carbonyl group toward nucleophilic attack.[3][16] |

| Stoichiometry | 1.0 eq. Aldehyde, 1.1-1.5 eq. Methoxyamine HCl, 1.5-2.0 eq. Base. | A slight excess of methoxyamine hydrochloride is typically used to drive the reaction to completion. A sufficient amount of base is crucial to free the nucleophile. |

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing methoximes from benzodioxole aldehydes under various conditions.

Protocol 1: Classical Synthesis in Ethanolic Solution

This robust and widely used method is suitable for general laboratory synthesis and offers high yields. The use of pyridine serves to liberate the free methoxyamine and act as a mild acid scavenger.[13]

Materials:

-

Benzodioxole Aldehyde (e.g., Piperonal) (1.0 mmol)

-

Methoxyamine hydrochloride (CH₃ONH₂·HCl) (1.2 mmol)

-

Pyridine (2.0 mmol)

-

Ethanol (10 mL)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the benzodioxole aldehyde (1.0 mmol) and methoxyamine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Base Addition: Add pyridine (2.0 mmol) to the mixture and stir.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating to 50°C can be applied to accelerate the reaction if necessary.

-

Work-up (Solvent Removal): Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL). The acid wash is critical for removing the pyridine catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methoxime.

-

Purification: The product can be further purified by recrystallization or column chromatography if required.

Protocol 2: Green, Solvent-Free Synthesis via Grinding

This environmentally benign approach minimizes waste and often reduces reaction times by using mechanical energy to facilitate the reaction.[11][12]

Materials:

-

Benzodioxole Aldehyde (1.0 mmol)

-

Methoxyamine hydrochloride (1.2 mmol)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol)

-

Mortar and pestle

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reactant Setup: Combine the benzodioxole aldehyde (1.0 mmol), methoxyamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) in a mortar.

-

Reaction: Grind the solid mixture vigorously with a pestle for 5-15 minutes at room temperature. The progress can be monitored by taking a small sample, dissolving it in a solvent, and running a TLC.

-

Extraction: After completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture well.

-

Filtration: Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).

-

Washing and Concentration: Wash the filtrate with a small amount of water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the pure methoxime. Yields are often excellent without the need for further purification.[12]

Protocol 3: Catalyzed Synthesis in Aqueous Buffer (Bioconjugation Model)

This protocol is adapted for reactions at neutral pH, which is crucial when working with pH-sensitive substrates. It relies on a nucleophilic catalyst to achieve a reasonable reaction rate.[7][13][15]

Materials:

-

Benzodioxole Aldehyde (1.0 mmol)

-

Methoxyamine hydrochloride (1.5 mmol)

-

p-Phenylenediamine (catalyst, 0.1 mmol, 10 mol%)

-

Phosphate-buffered saline (PBS), pH 7.4 (20 mL)

-

Ethyl acetate

Procedure:

-

Reactant Setup: In a flask, dissolve the benzodioxole aldehyde (1.0 mmol) in a minimal amount of a water-miscible co-solvent like DMSO or ethanol, if necessary, before adding it to the PBS buffer (20 mL).

-

Addition of Reagents: Add the methoxyamine hydrochloride (1.5 mmol) and the p-phenylenediamine catalyst (0.1 mmol) to the buffered solution.

-

Reaction: Stir the mixture at room temperature or 37°C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Extraction: Once the reaction is complete, extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).

-

Washing and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography to remove any remaining catalyst and byproducts.

Caption: A generalized workflow for methoxime synthesis and purification.

References

- Oxime formation. (n.d.). Google Vertex AI Search. Retrieved February 26, 2026.

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

-

Karmakar, B., & Banerji, A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ISRN Organic Chemistry, 2011, 1-5. [Link]

- Lad, U. P., et al. (2012).

- Application Notes and Protocols for Oxime Bond Form

- Kącka, A., & Szałkowska, A. (2013). Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes.Beilstein Journal of Organic Chemistry, 9, 435-441.

- Li, J., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding.E-Journal of Chemistry.

- Biswas, T. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement.YouTube.

- Production of alpha-hydroxy oximes. (1981).

- Almeida, M., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.

- Methoxyamine. (n.d.). Wikipedia. Retrieved February 26, 2026.

- Al-Jubouri, H. R. A. (2024). Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base.

- Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.).

-

Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(36), 22187-22192. [Link]

- Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. (2025). BOC Sciences.

-

Karakuş, S., & Artagan, Ö. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]

- Method for synthesizing methoxyamine hydrochloride. (2012).

- A kind of synthetic method of methoxylamine hydrochloride. (2022).

- Oximes. (n.d.). BYJU'S.

- The Chemical Synthesis of O-Methyl Oxime: Applications and Sourcing. (2026). Acme Organics.

- Dirksen, A., et al. (2006). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.

-

Navarrete-Vazquez, G., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 52-59. [Link]

- Preparation method of methoxyamine hydrochloride. (2016).

- Method for synthesizing methoxyamine hydrochloride. (2012).

- Method for preparing methoxyamine hydrochloride by adopting microreactor. (2021).

- Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. (n.d.). Indian Journal of Chemistry.

Sources

- 1. Methoxyamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 5. Oxime formation [quimicaorganica.org]

- 6. byjus.com [byjus.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]

- 9. yccskarad.com [yccskarad.com]

- 10. ias.ac.in [ias.ac.in]

- 11. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Application Notes & Protocols: 1,3-Benzodioxole-4-carbaldehyde O-Methyloxime as a Key Intermediate for Novel Pesticide Synergists

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating issue of insecticide resistance necessitates innovative strategies to maintain the efficacy of existing and new pest control agents. Pesticide synergists, which enhance the potency of active ingredients, are a cornerstone of modern resistance management.[1] The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) scaffold is a well-established pharmacophore for potent synergists, primarily through the inhibition of insect metabolic enzymes like cytochrome P450 monooxygenases (P450s).[2] This document provides a comprehensive technical guide on the use of 1,3-benzodioxole-4-carbaldehyde O-methyloxime as a versatile intermediate for the synthesis and development of next-generation pesticide synergists. We present the scientific rationale, detailed protocols for its synthesis and characterization, and robust methodologies for evaluating its synergistic potential through in vitro enzyme inhibition assays and whole-organism bioassays.

Scientific Rationale and Mechanistic Insights

The Central Role of Cytochrome P450 Inhibition

Insects have evolved sophisticated detoxification mechanisms to survive exposure to xenobiotics, including insecticides. A primary defense is a superfamily of enzymes known as cytochrome P450s (also called mixed-function oxidases), which metabolize and neutralize insecticidal compounds.[3] Overexpression of these enzymes is a common cause of metabolic resistance in pest populations.

Synergists based on the 1,3-benzodioxole scaffold, such as the widely used Piperonyl Butoxide (PBO), function by inhibiting these P450 enzymes.[4][5] The mechanism involves the synergist acting as a substrate for the P450 enzyme. During its metabolism, a reactive intermediate is formed that binds tightly to the cytochrome P450, forming an inactive complex.[6] This inhibition prevents the enzyme from breaking down the co-administered insecticide, leading to higher internal concentrations of the active pesticide and prolonged activity within the insect, ultimately restoring its lethality.[4][7]

Rationale for this compound as an Intermediate

The target compound, this compound, is not typically an end-product synergist but rather a strategic intermediate. Its value lies in its chemical structure:

-

1,3-Benzodioxole Core: Provides the essential moiety for P450 inhibition.

-

O-Methyloxime Group: This functional group is a stable and versatile chemical handle. It can be used in subsequent synthetic steps to build more complex side chains designed to optimize properties like solubility, stability, and binding affinity to the target enzyme. The oxime functionality offers a distinct reactive pathway compared to the aldehyde precursor, enabling diverse derivatization strategies.

The synthesis of this intermediate from the readily available 1,3-benzodioxole-4-carbaldehyde is a straightforward and efficient chemical transformation, making it an excellent starting point for creating a library of novel synergist candidates.

Experimental Protocols

Protocol 2.1: Synthesis of this compound

This protocol details the conversion of 1,3-benzodioxole-4-carbaldehyde to its corresponding O-methyloxime. The reaction is a classic condensation between an aldehyde and a hydroxylamine derivative.

Materials:

-

1,3-Benzodioxole-4-carbaldehyde (PubChem CID: 82264)[8]

-

Methoxyamine hydrochloride (CH₃ONH₂·HCl)

-

Pyridine or Sodium Acetate (as a mild base)

-

Ethanol (or Methanol), reagent grade

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 1,3-benzodioxole-4-carbaldehyde (e.g., 1.50 g, 10.0 mmol) in 30 mL of ethanol. Add methoxyamine hydrochloride (0.92 g, 11.0 mmol, 1.1 equivalents).

-

Base Addition: To the stirred suspension, add pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) dropwise. The pyridine acts as a base to neutralize the HCl released from the methoxyamine hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally with brine (1 x 25 mL).[9]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Protocol 2.2: Analytical Characterization of the Intermediate

Confirming the identity and purity of the synthesized intermediate is critical. Standard analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key expected signals include the benzodioxole protons, the methoxy group singlet (~3.9-4.1 ppm), and the oxime proton singlet (~8.0-8.2 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₉NO₃ ≈ 180.06).[10]

-

Infrared (IR) Spectroscopy: To identify key functional groups. Look for the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹).

-

Melting Point: A sharp melting point range indicates high purity.

Protocol 2.3: In Vitro Cytochrome P450 Inhibition Assay

This protocol assesses the direct inhibitory effect of the intermediate on P450 enzyme activity using insect-derived microsomes.

Materials:

-

Insect microsomes (prepared from a relevant insect species, e.g., housefly or mosquito, or commercially available).

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

A fluorogenic P450 substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) or 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC)).[11]

-

Test compound (this compound) dissolved in DMSO.

-

Piperonyl Butoxide (PBO) as a positive control inhibitor.

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

96-well microplate (black, for fluorescence).

-

Microplate reader with fluorescence detection.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and PBO in DMSO. The final concentration of DMSO in the assay should be kept low (<1%).

-

Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

-

Potassium phosphate buffer.

-

Insect microsomes (e.g., 0.1-0.5 mg/mL protein).

-

Test compound or control at desired concentrations.

-

-

Pre-incubation: Pre-incubate the plate at a suitable temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation: Start the reaction by adding the fluorogenic substrate (e.g., BFC) and NADPH to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The product of the reaction is highly fluorescent, while the substrate is not.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates relative to the vehicle control (DMSO only).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[12][13]

-

Protocol 2.4: Whole Organism Bioassay for Synergism

This protocol determines the synergistic effect of the intermediate when combined with a standard insecticide against a target insect species.

Materials:

-

Target insect species (e.g., adult female Musca domestica or Aedes aegypti).

-

A standard insecticide (e.g., a pyrethroid like Permethrin).

-

Test intermediate.

-

Acetone (or other suitable solvent).

-

Micropipette or micro-applicator for topical application.

-

Holding cages with access to food and water.

Procedure:

-

Dose-Range Finding: Determine the LD₅₀ (lethal dose for 50% of the population) of the insecticide alone. Also, determine the maximum sub-lethal dose of the intermediate alone (the highest dose that causes no significant mortality).[14]

-

Treatment Groups: Prepare solutions in acetone for the following groups:

-

Insecticide alone (at its LD₅₀ and several other concentrations).

-

Intermediate alone (at its sub-lethal dose).

-

Combination: A fixed sub-lethal dose of the intermediate mixed with varying concentrations of the insecticide.

-

Solvent control (acetone only).

-

-

Application: Apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution topically to the dorsal thorax of each insect.[14]

-

Observation: Place the treated insects in holding cages and provide food and water. Assess mortality at a set time point (e.g., 24 hours).

-

Data Analysis:

-

Correct mortality data using Abbott's formula if control mortality is between 5-20%.[15]

-

Calculate the LD₅₀ of the insecticide in the presence of the synergist.

-